1-(1-isopropyl-1H-benzimidazol-2-yl)methanamine
Overview
Description
1-(1-isopropyl-1H-benzimidazol-2-yl)methanamine is a compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Preparation Methods
The synthesis of 1-(1-isopropyl-1H-benzimidazol-2-yl)methanamine typically involves the condensation of o-phenylenediamine with isopropylamine and formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(1-isopropyl-1H-benzimidazol-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.
Scientific Research Applications
1-(1-isopropyl-1H-benzimidazol-2-yl)methanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex benzimidazole derivatives with potential pharmacological activities.
Biology: The compound is studied for its antimicrobial and antiparasitic properties, making it a candidate for developing new therapeutic agents.
Medicine: Research is ongoing to explore its potential as an anticancer and antiviral agent, given the known activities of benzimidazole derivatives.
Mechanism of Action
The mechanism of action of 1-(1-isopropyl-1H-benzimidazol-2-yl)methanamine involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, they can interfere with the synthesis of nucleic acids in microorganisms, contributing to their antimicrobial activity .
Comparison with Similar Compounds
1-(1-isopropyl-1H-benzimidazol-2-yl)methanamine can be compared with other benzimidazole derivatives such as:
1-(5-Methoxy-1H-benzimidazol-2-yl)methanamine: Known for its enhanced antimicrobial activity due to the presence of a methoxy group.
1-(1-Methyl-1H-benzimidazol-2-yl)methanamine: Exhibits similar pharmacological activities but with different potency and selectivity profiles.
1-(1-Isopropyl-1H-imidazol-2-yl)methanamine: Shares structural similarities but differs in its chemical reactivity and biological activities.
Properties
IUPAC Name |
(1-propan-2-ylbenzimidazol-2-yl)methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-8(2)14-10-6-4-3-5-9(10)13-11(14)7-12/h3-6,8H,7,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPKLFQHHXODWNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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